molecular formula C11H13ClN2O2 B1465400 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol CAS No. 1183096-65-2

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Número de catálogo: B1465400
Número CAS: 1183096-65-2
Peso molecular: 240.68 g/mol
Clave InChI: DCGMMWFQDDWYPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol (CAS 1183096-65-2) is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.68 . This molecule is a piperidin-3-ol derivative functionalized with a 2-chloropyridine-4-carbonyl group, a structure indicative of its potential as a key synthetic intermediate or building block in organic and medicinal chemistry research . The SMILES notation for this compound is O=C(c1ccnc(Cl)c1)N1CCCC(O)C1 . Compounds featuring chloropyridine and piperidine subunits are of significant research interest. The chloropyridine moiety is a common pharmacophore found in active pharmaceutical ingredients, while the piperidine ring is a prevalent scaffold in drug discovery . Specifically, 2-chloropyridine derivatives are utilized in the synthesis of commercial products in the pharmaceutical and agrochemical sectors . Furthermore, structurally related molecules, such as those involving piperidine-carbonyl linkages to chloropyridines, are frequently explored as building blocks for constructing more complex molecular architectures . Researchers may employ this compound as a versatile precursor in the development of novel chemical entities, for SAR (Structure-Activity Relationship) studies, or in library synthesis for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Propiedades

IUPAC Name

(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMMWFQDDWYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring and a chloropyridine moiety, this compound's molecular formula is C11H12ClN3OC_{11}H_{12}ClN_{3}O. Despite its structural resemblance to various bioactive molecules, detailed studies on its biological activity remain limited.

Structural Features

The unique structural components of this compound include:

  • Piperidine Ring : A saturated nitrogen-containing heterocycle known for versatile reactivity.
  • Chloropyridine Moiety : The chlorine substitution on the pyridine ring enhances its electrophilic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research and enzyme inhibition. However, specific studies focusing solely on this compound's biological effects are scarce.

Potential Biological Activities

  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine and pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, some piperidine derivatives have shown better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
  • Enzyme Interaction : There is evidence suggesting that this compound may interact with enzymes involved in metabolic pathways. This warrants further investigation into its pharmacological profile and potential therapeutic applications.

Currently, there is no documented mechanism of action for this compound. However, understanding its interactions with biological targets is essential for elucidating its pharmacodynamics. Potential interactions could involve:

  • Binding to specific receptors or enzymes.
  • Modulating metabolic pathways related to neurological functions.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies conducted on related compounds. For example, modifications in substituents on the piperidine ring have been shown to significantly alter potency and selectivity against various biological targets .

Compound NameStructural FeaturesUnique Properties
2-ChloropyridineChlorine substitution on pyridineBasicity and electrophilicity
PiperidineSaturated nitrogen-containing heterocycleVersatile reactivity in organic synthesis
1-(4-Fluorobenzoyl)piperidin-3-olFluorobenzoyl substitutionPotentially increased potency against certain targets

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is of interest in pharmaceutical research due to its structural resemblance to bioactive molecules. Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways and receptors associated with neurological functions. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Potential Therapeutic Areas

  • Neurological Disorders: Given its possible interaction with neurological receptors, research could explore its efficacy in treating conditions such as depression or anxiety.
  • Metabolic Disorders: Investigating its role in metabolic pathways may reveal applications in managing diseases like diabetes or obesity.

Chemical Reactivity

The chemical reactivity of 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is influenced by the functional groups present in its structure. Key reactions include:

  • Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution, making it a versatile building block for synthesizing more complex molecules.
  • Coupling Reactions: The piperidine ring allows for coupling with various electrophiles, facilitating the synthesis of diverse chemical entities.

Case Study: Interaction with Biological Targets

Research has shown that compounds similar to this compound exhibit significant biological activities. For instance, studies on related piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems, suggesting that further exploration of this compound could yield valuable information regarding its mechanism of action.

Case Study: Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions: Combining appropriate starting materials under controlled conditions.
  • Functional Group Transformations: Modifying existing functional groups to enhance reactivity or selectivity.

These methods not only provide insights into the compound's properties but also pave the way for developing novel derivatives with improved efficacy.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Differences

The table below highlights critical distinctions between 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol and its analogues:

Compound Key Structural Features Biological Target/Activity Key Findings Reference
This compound 2-Chloropyridine-4-carbonyl group; piperidin-3-ol Not explicitly stated (structural analogues suggest antiviral/enzymatic targets) N/A (structural analysis inferred from analogues)
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 6-Chloroquinoline group; piperidin-4-yl-piperidin-3-ol scaffold SARS-CoV-2 spike protein Higher binding affinity than HCQ/CQ; improved safety profile
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 4-Octylphenethyl group; piperidin-3-ol Sphingosine kinase 1 (SK1) 6.1-fold selectivity for SK1 over SK2; hydroxyl position critical for selectivity
1-(2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4-yl)piperidin-3-ol Quinoline-pyrimidine-piperidin-3-ol hybrid Type II NADH dehydrogenase Synthesized with >98% purity; potential antitubercular activity
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine 6-Chloropyridine-3-carbonyl group; piperidin-4-amine Not specified Commercial availability; amine group may enhance hydrogen bonding

Key Comparison Points

Heterocyclic Substituents
  • Chloroquinoline vs. Chloropyridine: Analogues with chloroquinoline (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) exhibit stronger binding to viral spike proteins due to extended aromatic systems and hydrophobic interactions . In contrast, the smaller chloropyridine group in the target compound may reduce steric hindrance, improving accessibility to enzymatic active sites.
  • Pyrimidine Hybrids : Derivatives with pyrimidine (e.g., ) show tailored electronic properties for targeting NADH dehydrogenase, suggesting that the target compound’s pyridine group could be modified for similar applications.
Piperidine Substitution Patterns
  • 3-OH vs. 4-OH/4-NH₂ : The hydroxyl group at the 3-position (as in RB-019) confers higher SK1 selectivity compared to 4-substituted analogues . For the target compound, this substitution may optimize interactions with polar residues in target proteins.

Métodos De Preparación

Preparation of 2-Chloropyridine-4-carbonyl Chloride

  • The starting material, 2-chloropyridine-4-carboxylic acid , is converted into the corresponding acid chloride.
  • This is achieved by reacting the acid with thionyl chloride (SOCl₂) at 80 °C for 3 hours, yielding 2-chloropyridine-4-carbonyl chloride quantitatively (100% yield reported).
Step Reagents & Conditions Product Yield
1 2-chloropyridine-4-carboxylic acid + SOCl₂, 80 °C, 3 h 2-chloropyridine-4-carbonyl chloride 100%

Coupling with Piperidin-3-ol

  • The acid chloride intermediate is then reacted with piperidin-3-ol to form the target amide.
  • This coupling can be performed under mild conditions, typically in the presence of a base such as triethylamine or DIPEA to scavenge the HCl generated.
  • Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
  • Reaction temperatures are maintained at room temperature or slightly below to avoid decomposition.
Step Reagents & Conditions Product Notes
2 2-chloropyridine-4-carbonyl chloride + piperidin-3-ol + base (e.g., triethylamine), DCM, rt 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol Mild conditions, base neutralizes HCl

Alternative Synthetic Routes and Optimization

Amide Coupling via HATU-Mediated Reaction

  • In related amide syntheses involving 2-chloronicotinic acid derivatives, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used for efficient activation of the acid.
  • The reaction proceeds in dimethylformamide (DMF) with bases like DIPEA at room temperature.
  • This method is known for high coupling efficiency and purity of the product.
Step Reagents & Conditions Product Yield/Notes
3 2-chloronicotinic acid + piperidin-3-ol + HATU + DIPEA, DMF, rt This compound (analog) High yield, high purity

Process Development Insights

  • A patent describing the preparation of related piperidine carbonyl compounds highlights a multi-step process involving:

    • Dissolution and reaction of piperidine derivatives with trialkylsilyl reagents.
    • Carbon dioxide bubbling to form carbamate intermediates.
    • Use of phosphorus halides (e.g., phosphorus trichloride) to convert intermediates to acid chlorides.
    • Final coupling steps under nitrogen atmosphere to obtain high-purity hydrochloride salts.
  • The process emphasizes:

    • Controlled temperature (room temperature or lower).
    • Use of inert atmosphere (nitrogen) to prevent side reactions.
    • Sequential addition of reagents for optimal conversion.
    • Washing, drying, and recrystallization steps to purify the final product.

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Advantages Reference
1 Acid chloride formation 2-chloropyridine-4-carboxylic acid + SOCl₂, 80 °C, 3 h Quantitative yield, simple
2 Direct coupling with piperidin-3-ol Acid chloride + piperidin-3-ol + base, DCM, rt Mild, straightforward
3 HATU-mediated amide coupling 2-chloronicotinic acid + piperidin-3-ol + HATU + DIPEA, DMF, rt High efficiency, purity
4 Multi-step silyl carbamate and halide method Trialkylsilyl reagents, CO₂, phosphorus halides, N₂ atmosphere High purity, scalable

Research Findings and Considerations

  • The acid chloride route remains the most direct and widely used method due to its simplicity and high yield.
  • HATU-mediated coupling offers advantages in terms of reaction control and product purity, particularly useful when sensitive functional groups are present.
  • The patented multi-step process provides a safer and more operable approach for industrial-scale synthesis, ensuring high purity and yield while minimizing hazardous conditions.
  • Reaction monitoring by LC–MS and purification by preparative HPLC or recrystallization are standard for ensuring product quality.
  • Use of inert atmosphere and temperature control are critical for preventing side reactions and degradation.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol?

The synthesis typically involves coupling a chloropyridine derivative with a functionalized piperidine scaffold. For example, analogous compounds are synthesized via nucleophilic acyl substitution or condensation reactions. In related syntheses (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), reactions are conducted in dichloromethane with sodium hydroxide, followed by purification via column chromatography to achieve >99% purity . Key steps include:

  • Activation of the carbonyl group using coupling agents like EDCI or DCC.
  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Work-up procedures involving aqueous washes (NaHCO₃, brine) to remove unreacted reagents .

Q. How can researchers ensure safe handling and storage of this compound?

Safety protocols derived from structurally similar piperidine/pyridine derivatives include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation (H335) .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and heat sources (P403+P235) .
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography: Used to resolve stereochemistry and confirm bond angles/planarity, as demonstrated for piperidin-4-one derivatives .
  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., chloropyridine’s aromatic protons at δ 7.8–8.5 ppm) .
  • Mass spectrometry (HRMS): To validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloropyridine moiety in cross-coupling reactions?

The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic substitution but introduces steric hindrance. Studies on similar systems show:

  • Electronic effects: Chlorine increases electrophilicity at the 4-position, favoring acyl transfer or Suzuki-Miyaura couplings .
  • Steric constraints: Ortho-substituents (e.g., chlorine) may necessitate bulky ligands (e.g., XPhos) to stabilize transition states in palladium-catalyzed reactions .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates .

Q. What strategies can resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Conformational flexibility: Piperidine ring puckering alters binding affinity. Computational modeling (DFT or MD simulations) can predict dominant conformers .
  • Purity discrepancies: HPLC with UV/ELSD detection (≥95% purity threshold) ensures consistent activity profiles .
  • Assay conditions: Standardize buffer pH, temperature, and protein concentration to minimize variability .

Q. How can regioselective functionalization of the piperidine ring be achieved without disrupting the chloropyridine group?

  • Protecting groups: Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during subsequent reactions (e.g., benzoylation) .
  • Catalytic selectivity: Employ transition-metal catalysts (e.g., Pd/Cu) that favor C–H activation at the 3-hydroxyl position over the chloropyridine ring .
  • Kinetic control: Lower reaction temperatures (−20°C) slow competing pathways, enhancing regioselectivity .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP calculation: Use Molinspiration or PubChem’s XLogP3 to estimate lipophilicity (critical for pharmacokinetic profiling) .
  • pKa prediction: ADMET Predictor or ACD/Labs to assess ionization states under physiological conditions .
  • Molecular docking: AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or GPCRs) .

Q. How can researchers validate the compound’s stability under varying pH conditions?

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24–72 hours .
  • Analytical monitoring: Track degradation products via UPLC-MS and assign structures using fragmentation patterns .
  • Kinetic modeling: Determine degradation rate constants (k) to establish shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.